molecular formula C17H19NO4 B080156 tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid CAS No. 14675-99-1

tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid

Cat. No. B080156
CAS RN: 14675-99-1
M. Wt: 301.34 g/mol
InChI Key: HRBQDQOOFCWHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid, also known as 1-Naphthaleneacetic acid, α-[[(1,1-Dimethylethoxy)carbonyl]amino]-, is a chemical compound with the molecular formula C17H19NO4 . It has a molecular weight of 301.34 .


Molecular Structure Analysis

The molecular structure of tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid consists of 17 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure can be found in the referenced material .

Scientific Research Applications

Dipeptide Synthesis

This compound is used in the synthesis of dipeptides. It’s a type of tert-butyloxycarbonyl-protected amino acid ionic liquid (Boc-AAIL) that can be used as a starting material in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields .

Organic Synthesis

The compound is used in organic synthesis due to its multiple reactive groups. It’s used to expand the applicability of amino acid ionic liquids (AAILs) in organic synthesis .

Synthesis of Novel Derivatives

The compound is used in the synthesis of some novel (naphthalen-1-yl-selenyl)acetic acid derivatives. These derivatives are synthesized using naphthylselenols or naphthylselenocyanates .

Spectroscopic Methods

The compound is used in spectroscopic methods. The structures of the products derived from this compound are investigated by spectroscopic methods .

Synthesis of N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine

The compound is used in the synthesis of N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine. This synthesis is based on the substitution of the O-tosyl group present in the oxazoline ring with 1H-1,2,4-triazole .

Safety and Hazards

The safety data sheet for a related compound, acetic acid, indicates that it is a flammable liquid and vapor that causes severe skin burns and eye damage . It is recommended to keep away from heat/sparks/open flames/hot surfaces, take precautionary measures against static discharge, wear protective gloves/protective clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-14(15(19)20)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14H,1-3H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBQDQOOFCWHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid

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